N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine
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Overview
Description
N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine: is an organic compound belonging to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position, which is further substituted with a 2,2-dimethylpropyl group
Mechanism of Action
Target of Action
The primary target of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .
Mode of Action
This compound acts by inhibiting the regulatory checkpoint activities of Mps1 . Mps1 normally supports the proper division of cancer cells, ensuring survival and replication . The compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .
Biochemical Pathways
The inhibition of Mps1 affects the mitotic checkpoint, a key biochemical pathway in cell division . Mps1 acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur .
Result of Action
The result of the action of this compound is the reduction in the viability of malignant cells . By inhibiting Mps1, the compound causes accelerated cell division with increased missegregation errors . This leads to a decrease in the survival and replication of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine typically begins with commercially available 6-methylpyridin-2-amine.
Alkylation Reaction: The primary synthetic route involves the alkylation of 6-methylpyridin-2-amine with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Polymer Science: The compound can be incorporated into polymer backbones to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or mechanical properties.
Agriculture: It may find applications in the development of agrochemicals.
Comparison with Similar Compounds
N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the pyridine ring.
6-methylpyridin-2-amine: Lacks the 2,2-dimethylpropyl group.
Uniqueness: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is unique due to the combination of the pyridine ring and the bulky 2,2-dimethylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-6-5-7-10(13-9)12-8-11(2,3)4/h5-7H,8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJNUGNVNFVNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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